![molecular formula C27H29NO6 B15295213 3-Hydroxy-4-[[(2R)-2-hydroxy-2-[3-(phenylmethoxy)phenyl]ethyl]methylamino]-4-oxobutanoic Acid Phenylmethyl Ester](/img/structure/B15295213.png)
3-Hydroxy-4-[[(2R)-2-hydroxy-2-[3-(phenylmethoxy)phenyl]ethyl]methylamino]-4-oxobutanoic Acid Phenylmethyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-4-[[(2R)-2-hydroxy-2-[3-(phenylmethoxy)phenyl]ethyl]methylamino]-4-oxobutanoic Acid Phenylmethyl Ester is a complex organic compound with potential applications in various fields. It is known for its unique chemical structure, which includes multiple functional groups such as hydroxyl, ester, and amine groups. This compound is a potential degradation product of phenylephrine, a common over-the-counter medication .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-[[(2R)-2-hydroxy-2-[3-(phenylmethoxy)phenyl]ethyl]methylamino]-4-oxobutanoic Acid Phenylmethyl Ester involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. The reaction conditions typically involve the use of organic solvents such as chloroform and methanol, and the reactions are often carried out under controlled temperatures to ensure the stability of the intermediates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would require optimization of reaction conditions and purification processes to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-4-[[(2R)-2-hydroxy-2-[3-(phenylmethoxy)phenyl]ethyl]methylamino]-4-oxobutanoic Acid Phenylmethyl Ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The phenylmethoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones, while reduction of the ester group can yield alcohols.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: As a degradation product of phenylephrine, it may have pharmacological properties worth exploring.
Industry: It can be used in the development of new materials with specific chemical properties
Mécanisme D'action
The mechanism of action of 3-Hydroxy-4-[[(2R)-2-hydroxy-2-[3-(phenylmethoxy)phenyl]ethyl]methylamino]-4-oxobutanoic Acid Phenylmethyl Ester is not well understood. its molecular structure suggests that it may interact with various molecular targets, including enzymes and receptors. The hydroxyl and amine groups can form hydrogen bonds with target molecules, while the ester group can undergo hydrolysis to release active intermediates .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylephrine: A common over-the-counter medication with a similar structure.
Epinephrine: Another compound with similar functional groups and pharmacological properties.
Norepinephrine: Shares structural similarities and is involved in similar biological pathways.
Uniqueness
3-Hydroxy-4-[[(2R)-2-hydroxy-2-[3-(phenylmethoxy)phenyl]ethyl]methylamino]-4-oxobutanoic Acid Phenylmethyl Ester is unique due to its combination of functional groups and its potential as a degradation product of phenylephrine. This uniqueness makes it a valuable compound for further research and development .
Propriétés
Formule moléculaire |
C27H29NO6 |
|---|---|
Poids moléculaire |
463.5 g/mol |
Nom IUPAC |
benzyl 3-hydroxy-4-[[(2R)-2-hydroxy-2-(3-phenylmethoxyphenyl)ethyl]-methylamino]-4-oxobutanoate |
InChI |
InChI=1S/C27H29NO6/c1-28(27(32)24(29)16-26(31)34-19-21-11-6-3-7-12-21)17-25(30)22-13-8-14-23(15-22)33-18-20-9-4-2-5-10-20/h2-15,24-25,29-30H,16-19H2,1H3/t24?,25-/m0/s1 |
Clé InChI |
DEQGOWMIKAMONH-BBMPLOMVSA-N |
SMILES isomérique |
CN(C[C@@H](C1=CC(=CC=C1)OCC2=CC=CC=C2)O)C(=O)C(CC(=O)OCC3=CC=CC=C3)O |
SMILES canonique |
CN(CC(C1=CC(=CC=C1)OCC2=CC=CC=C2)O)C(=O)C(CC(=O)OCC3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


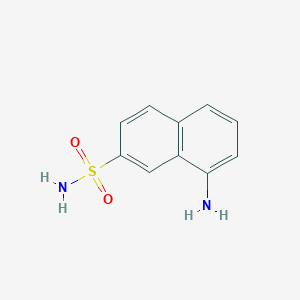
![Ethyl 3-chloro-2-[2-(2,5-dihydroxy-4-methoxyanilino)-2-oxoethyl]-4,6-dihydroxybenzoate](/img/structure/B15295137.png)
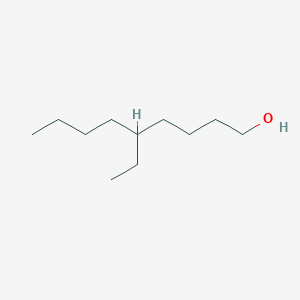
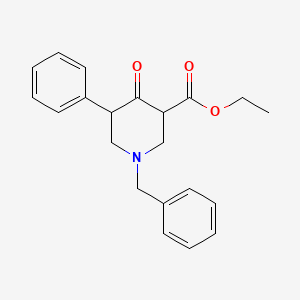

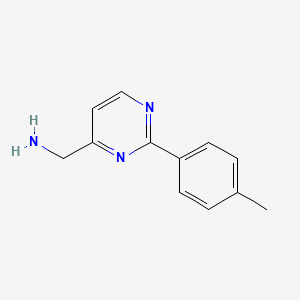
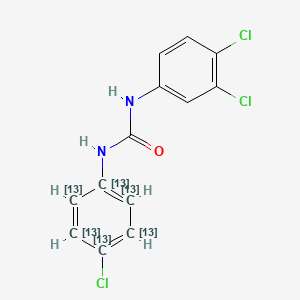
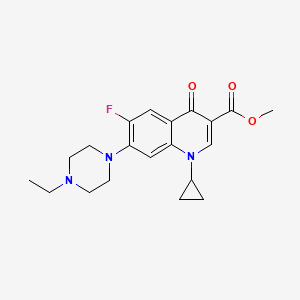
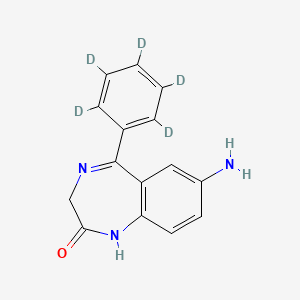
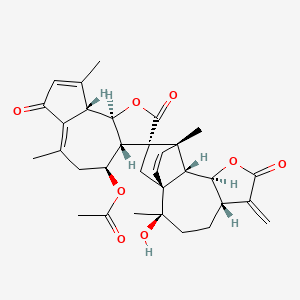
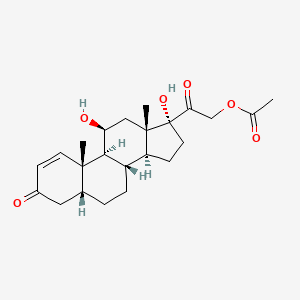
![(2E)-1-[(6-Chloro-3-pyridinyl)methyl]-2-(nitroimino)-4,5-imidazolidinediol](/img/structure/B15295195.png)
![1-[2-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]propan-1-ol](/img/structure/B15295218.png)

